molecular formula C7H3ClF3NO3 B1402166 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene CAS No. 1404193-55-0

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene

Cat. No. B1402166
M. Wt: 241.55 g/mol
InChI Key: IYNLDAOQJFTCLO-UHFFFAOYSA-N
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Description

“4-(Chlorodifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H6ClF2NO . It has a molecular weight of 193.58 . It’s a liquid or solid or semi-solid or lump in physical form .


Molecular Structure Analysis

The InChI code for “4-(Chlorodifluoromethoxy)aniline” is 1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 . The SMILES string is Nc1ccc(OC(F)(F)Cl)cc1 .


Physical And Chemical Properties Analysis

“4-(Chlorodifluoromethoxy)aniline” should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Metabolism and Detection in Biological Systems

  • Mass Spectrometry in Metabolism Studies : The mass spectra and gas chromatographic properties of various fluoro-, chloro-, and bromomethoxy-biphenyls, including compounds similar to 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene, were examined. This method proved useful in identifying hydroxylated metabolites of halogenated biphenyls in rats and plants, hinting at the potential of this compound in biotransformation studies (Tulp, Olie, & Hutzinger, 1977).

Pharmacological Applications

  • Synthesis and Anti-inflammatory Activity : A series of derivatives were synthesized starting with a compound structurally related to 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene. These derivatives showed significant potency against acute and chronic inflammations in animal models, highlighting the pharmacological potential of structurally related compounds (Inaba et al., 2000).

Diagnostic and Imaging Applications

  • Radiosynthesis for In Vivo Evaluation : Compounds structurally related to 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene were synthesized for in vivo evaluation using PET scans. These compounds showed promising results in brain uptake studies, indicating potential applications in neurology and oncology (Le Bars et al., 1998).

Toxicological Studies

  • Investigations on Neurotoxicity and Abuse Potential : A study on designer phenethylamines, related in structure to 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene, revealed their potential abuse and neurotoxic effects. This research provides insights into the behavioral and neurochemical changes induced by these compounds, suggesting the importance of thorough toxicological evaluations for related compounds (Kim et al., 2021).

Safety And Hazards

“4-(Chlorodifluoromethoxy)aniline” has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[chloro(difluoro)methoxy]-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-3-4(9)1-2-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNLDAOQJFTCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216845
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene

CAS RN

1404193-55-0
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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